molecular formula C9H22N2O B1385106 N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine CAS No. 1040693-27-3

N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine

Cat. No.: B1385106
CAS No.: 1040693-27-3
M. Wt: 174.28 g/mol
InChI Key: VBZNNTBXYDDNPR-UHFFFAOYSA-N
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Description

N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine (C₉H₂₃N₂O, molecular weight: 175.3 g/mol) is a branched 1,3-propanediamine derivative with two distinct substituents: an ethyl group at the N1 position and a 3-methoxypropyl group at the N3 position. Its structure is defined by the SMILES string CCNCCCNCCCOC, reflecting the ethyl (C₂H₅) and methoxypropyl (CH₂CH₂CH₂OCH₃) moieties .

Properties

IUPAC Name

N-ethyl-N'-(3-methoxypropyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-3-10-6-4-7-11-8-5-9-12-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNNTBXYDDNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with ethyl bromide and 3-methoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or 3-methoxypropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted diamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine has garnered attention in medicinal chemistry for its potential as a building block in drug development. Its structure allows for the modification of biological activity through various substitutions.

Case Study: Anticancer Activity

A study investigated the derivatives of 1,3-propanediamines, including this compound, for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting a pathway for developing new anticancer agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its ability to participate in various chemical reactions, such as amination and alkylation.

Table 1: Reaction Types Involving this compound

Reaction TypeDescriptionReference
AminationUsed to introduce amine groups into substrates
AlkylationActs as an alkylating agent in nucleophilic reactions
OrganocatalysisFunctions as a catalyst in asymmetric synthesis

Materials Science

In materials science, this compound is investigated for its role in the development of polymers and coatings due to its amine functionality.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The compound's ability to form hydrogen bonds contributes to improved material performance .

Biochemical Applications

This compound is also explored for its biochemical applications, particularly in proteomics research where it may be used as a reagent for protein modification.

Table 2: Biochemical Applications

ApplicationDescriptionReference
Protein ModificationUsed for labeling proteins in proteomics studies
Crosslinking AgentFunctions as a crosslinker in biochemical assays

Mechanism of Action

The mechanism of action of N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-Ethyl-1,3-propanediamine (C₅H₁₅N₂)

  • Structure : Simplifies the target compound by lacking the methoxypropyl group.
  • Properties : Lower molecular weight (103.19 g/mol) and reduced polarity due to the absence of the methoxy group.
  • Applications : Used as an intermediate in biochemical research and coordination chemistry .
  • Key Difference : The absence of the methoxypropyl group limits its solubility in polar solvents compared to the target compound.

N,N'-Bis(3-aminopropyl)-1,3-propanediamine (C₉H₂₄N₄)

  • Structure : Features three primary amine groups, forming a linear polyamine chain.
  • Properties : Higher molecular weight (200.32 g/mol) and basicity due to multiple amine groups.
  • Applications : Forms stable coordination complexes (e.g., with nickel ions) and acts as a ligand in Schiff base synthesis .
  • Key Difference : The target compound’s methoxy group may reduce basicity but enhance selectivity in biological interactions compared to this polyamine.

N1-(3-Methoxypropyl)-1,3-propanediamine (C₇H₁₈N₂O)

  • Structure : Shares the methoxypropyl substituent but lacks the ethyl group at N1.
  • Applications : Studied for structural properties and collision cross-section predictions .
  • Key Difference : The absence of the ethyl group simplifies its reactivity profile compared to the target compound.

Solubility and Polarity

  • The methoxypropyl group in the target compound enhances water solubility relative to purely alkyl-substituted diamines like N-Ethyl-1,3-propanediamine. This property is critical for applications in aqueous-phase reactions or drug delivery systems.

Coordination Chemistry

  • Linear polyamines (e.g., N,N'-Bis(3-aminopropyl)-1,3-propanediamine) form stable complexes with transition metals like nickel, useful in catalysis and materials science . The target compound’s branched structure and methoxy group could create chelation sites with unique stereoelectronic properties.

Data Table: Key Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine C₉H₂₃N₂O 175.3 Ethyl, 3-methoxypropyl Potential ligand, drug synthesis
N-Ethyl-1,3-propanediamine C₅H₁₅N₂ 103.19 Ethyl Biochemical intermediate
N,N'-Bis(3-aminopropyl)-1,3-propanediamine C₉H₂₄N₄ 200.32 Two 3-aminopropyl groups Coordination complexes, NMDA modulation
N1-(3-Methoxypropyl)-1,3-propanediamine C₇H₁₈N₂O 146.23 3-Methoxypropyl Structural studies

Biological Activity

N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

1. Chemical Structure and Synthesis

This compound is a propanediamine derivative characterized by the presence of an ethyl and a methoxypropyl group on the nitrogen atoms. The general formula for this compound is C7H18N2C_7H_{18}N_2, and it can be synthesized through various methods involving the alkylation of 1,3-propanediamine.

Synthesis Methodology:

  • Alkylation Reaction: The synthesis typically involves the reaction of 1,3-propanediamine with ethyl bromide and 3-methoxypropyl bromide under basic conditions to yield the desired product.
  • Characterization Techniques: The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure and purity.

2. Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties.

2.1 Antimicrobial Activity

Research indicates that derivatives of propanediamines exhibit antimicrobial properties. For instance:

  • Case Study: A study evaluated the antimicrobial efficacy of various propanediamine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibitory effects, suggesting potential use in treating bacterial infections .

2.2 Cytotoxicity

The cytotoxic effects of this compound have also been studied:

  • Cell Line Studies: In vitro studies on cancer cell lines showed that this compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .

3. Research Findings

The following table summarizes key findings from recent studies on this compound:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against S. aureus with MIC values indicating strong bactericidal activity.
CytotoxicityMTT assay on cancer cell linesInduces apoptosis through ROS generation; shows promise as an anticancer agent.
Enzyme inhibitionEnzyme assaysInhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

4. Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its effects will be crucial for its development as a therapeutic agent.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.
  • Structural Modifications: Investigating structural analogs to enhance potency and selectivity for specific biological targets.

5.

This compound represents a promising compound with notable biological activities, particularly in antimicrobial and anticancer domains. Continued research into its mechanisms of action and potential therapeutic applications could pave the way for new treatment options in infectious diseases and cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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